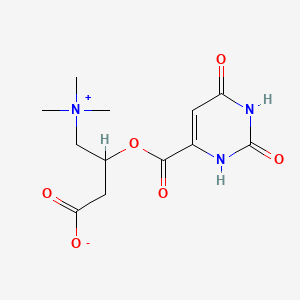

L-Carnitine orotate

Description

Properties

CAS No. |

32543-38-7 |

|---|---|

Molecular Formula |

C12H19N3O7 |

Molecular Weight |

317.30 g/mol |

IUPAC Name |

(3-carboxy-2-hydroxypropyl)-trimethylazanium;2,4-dioxo-1H-pyrimidine-6-carboxylate |

InChI |

InChI=1S/C7H15NO3.C5H4N2O4/c1-8(2,3)5-6(9)4-7(10)11;8-3-1-2(4(9)10)6-5(11)7-3/h6,9H,4-5H2,1-3H3;1H,(H,9,10)(H2,6,7,8,11) |

InChI Key |

MBULCFMSBDQQQT-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CC(CC(=O)[O-])OC(=O)C1=CC(=O)NC(=O)N1 |

Canonical SMILES |

C[N+](C)(C)CC(CC(=O)O)O.C1=C(NC(=O)NC1=O)C(=O)[O-] |

Synonyms |

3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium 1,2,3,6-Tetrahydro-2,6-dioxo-4-pyrimidinecarboxylate; _x000B_(3-Carboxy-2-hydroxypropyl)trimethylammonium Orotate; 3-Carboxy-2-hydroxy-N,N,N-trimethyl-1-propanaminium Salt With 1,2,3,6-Tetrahydro-2,6-diox |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Characterization of L Carnitine Orotate

Established Synthetic Pathways for L-Carnitine Orotate (B1227488) Formation

The formation of L-Carnitine orotate involves the reaction between L-carnitine, an amino acid derivative integral to fatty acid metabolism, and orotic acid, a precursor in pyrimidine (B1678525) nucleotide biosynthesis. globalcalcium.comnih.gov Various methodologies have been explored to synthesize this compound, focusing on crystallization techniques and the influence of solvent systems.

Reactive crystallization is a primary method for synthesizing this compound. mdpi.com This technique involves the simultaneous chemical reaction and crystallization of the product from a solution. In a typical synthesis, equimolar amounts of L-carnitine and orotic acid are reacted in a suitable solvent. nih.govsemanticscholar.org For instance, reacting 1 gram of L-carnitine with 0.97 grams of orotic acid (a 1:1 equivalent ratio) in methanol (B129727) with stirring can induce reactive crystallization. mdpi.comresearchgate.net The process is time-dependent, yielding different polymorphic forms of this compound depending on the duration of the reaction and stirring. nih.gov Shorter reaction times (e.g., 1 hour) tend to produce a metastable form, while longer periods (e.g., 16 hours) allow for transformation into a more stable crystalline form. mdpi.comresearchgate.net

The choice of solvent is critical in the synthesis of this compound. Studies have investigated various organic solvents, including methanol (MeOH), ethanol (B145695) (EtOH), isopropyl alcohol (IPA), ethyl acetate (EA), and methylene chloride (MC). mdpi.com Of these, methanol has been identified as the most effective solvent for achieving complete dissolution of the reactants, L-carnitine and orotic acid. mdpi.com In other tested solvents like ethanol, isopropyl alcohol, ethyl acetate, and methylene chloride, the reactants only formed suspensions, and the desired crystalline product was not obtained. mdpi.com The successful formation of this compound crystals was observed only from the methanolic solution, highlighting the crucial role of the solvent system in the conjugation reaction. mdpi.com Another patented method describes reacting ammonium orotate with L-carnitine in an aqueous solution of alcohol (such as methanol, ethanol, or isopropanol) to obtain the final product. google.com

Derivatization of the starting materials can be employed to facilitate the synthesis of this compound, primarily by improving the solubility of the reactants. Orotic acid has notably poor solubility in both water and common organic solvents, which can complicate direct salt formation and affect the purity of the final product. google.com

One effective strategy involves the derivatization of orotic acid into a more soluble intermediate. A patented preparation method describes reacting orotic acid with ammonia to generate ammonium orotate. google.com This ammonium salt exhibits better solubility, allowing for a more efficient subsequent ion exchange reaction with L-carnitine in a mixed alcohol-water solvent system to yield this compound. google.com This approach helps to overcome the solubility limitations of orotic acid, leading to improved yield and purity of the final compound. google.com

For analytical purposes, derivatization strategies for L-carnitine itself have been developed, such as converting it to its pentafluorophenacyl ester, which is useful for separation and detection via chromatography and mass spectrometry. nih.gov Another method involves a two-step derivatization of L-carnitine into β-acetoxy-γ-butyrolactone for chiral gas chromatographic analysis. researchgate.net While these methods are primarily for analysis rather than synthesis, they underscore the chemical versatility of the L-carnitine moiety.

Polymorphism in this compound: Identification and Transformation Kinetics

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each having a distinct arrangement of molecules in the crystal lattice. nih.gov this compound exhibits polymorphism, with at least two identified forms, designated as Form-I and Form-II. mdpi.comnih.gov These polymorphs have different physical properties and thermodynamic stabilities. semanticscholar.orgresearchgate.net

The two known polymorphs of this compound, Form-I and Form-II, have been characterized using various analytical techniques, including Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). nih.govresearchgate.net

Form-I is identified as the metastable polymorph. nih.govsemanticscholar.org Its PXRD pattern shows characteristic diffraction peaks at 2-theta angles of 10.3°, 21.5°, 25.9°, and 26.7°. mdpi.com The DSC curve for Form-I displays an initial endothermic peak around 168.4°C, which is followed by a re-crystallization event and then a second endothermic peak at approximately 190.2°C. mdpi.com This thermal behavior suggests that upon heating, the metastable Form-I transforms into the more stable Form-II before melting. mdpi.com

Form-II is the thermodynamically stable polymorph. nih.govsemanticscholar.org Its characteristic PXRD peaks appear at 2-theta angles of 9.5°, 11.5°, 18.7°, 19.3°, and 22.3°. mdpi.comresearchgate.net The DSC thermogram for Form-II shows a single, sharp endothermic peak at 190.2°C, corresponding to its melting point. mdpi.com

Field Emission Scanning Electron Microscopy (FE-SEM) has revealed morphological differences between the two forms: Form-I crystals are condensed and sphere-shaped, whereas Form-II crystals are long and rectangular. mdpi.com

| Property | Form-I | Form-II |

|---|---|---|

| Thermodynamic Stability | Metastable | Stable |

| PXRD Peaks (2θ) | 10.3°, 21.5°, 25.9°, 26.7° | 9.5°, 11.5°, 18.7°, 19.3°, 22.3° |

| DSC Endothermic Peaks | ~168.4°C and ~190.2°C | ~190.2°C |

| Crystal Morphology | Condensed, sphere-shaped | Long, rectangular |

The conversion of the metastable Form-I to the stable Form-II can occur through a solution-mediated polymorphic transformation (SMPT). nih.govsemanticscholar.org This process involves three main steps: the dissolution of the metastable form (Form-I), followed by the nucleation and subsequent growth of the stable form (Form-II). mdpi.com The kinetics of this transformation have been investigated in methanol at controlled temperatures. nih.gov

| Temperature (°C) | Time for Complete Transformation (hours) |

|---|---|

| 20 | 15 |

| 30 | 14 |

Advanced Spectroscopic and Structural Elucidation Methodologies

The structural integrity, crystalline nature, thermal behavior, and morphology of this compound have been meticulously investigated using a combination of spectroscopic and analytical methods. These techniques provide a detailed fingerprint of the compound, crucial for understanding its chemical identity and behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural analysis of this compound in both the solid and solution states.

Solid-State CP/MAS ¹³C-NMR: Cross-polarization/magic-angle spinning (CP/MAS) ¹³C-NMR spectroscopy is instrumental in characterizing the polymorphic forms of this compound, designated as Form-I and Form-II. mdpi.com This technique provides insights into the molecular conformation and packing within the crystal lattice. The ¹³C chemical shifts for both polymorphs have been reported, revealing distinct differences that confirm their unique crystalline structures. For instance, the chemical shifts of the carbonyl and carboxylate carbons in the orotate and carnitine moieties, as well as the carbons of the carnitine backbone, show noticeable variations between Form-I and Form-II, indicative of different local electronic environments.

Interactive Data Table: Solid-State ¹³C-NMR Chemical Shifts (ppm) of this compound Polymorphs

| Carbon Atom | Form-I (ppm) | Form-II (ppm) |

| C=O (Orotate) | 165.8 | 167.4 |

| C-COOH (Orotate) | 168.1 | 169.9 |

| C-N(CH₃)₃ | 54.5 | 55.1 |

| -CH₂- (Carnitine) | 44.2 | 45.8 |

| -CH(OH)- | 64.7 | 66.3 |

| -CH₂-COOH | 41.5 | 42.9 |

Note: The data presented is a representative compilation from scientific literature and may be subject to slight variations based on experimental conditions.

1D/2D Solution-State NMR: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMQC, HMBC) solution-state NMR analyses, typically conducted in solvents like DMSO-d₆, are employed to confirm the molecular structure of this compound in solution. mdpi.com These studies help to assign the proton and carbon signals and to establish the connectivity between atoms within the L-carnitine and orotate ions, confirming the formation of the salt.

Powder X-ray Diffraction (PXRD) for Crystalline Structure Analysis

Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying the crystalline phases of this compound. The distinct diffraction patterns of Form-I and Form-II serve as a definitive method for their differentiation and characterization. mdpi.com Each polymorph exhibits a unique set of diffraction peaks at specific 2θ angles, which are a direct consequence of their different crystal lattice arrangements.

A study on the synthesis of this compound identified two polymorphic forms, Form-I and Form-II, through reactive crystallization in methanol. mdpi.com The PXRD patterns revealed that Form-I is a metastable polymorph that transforms into the more stable Form-II over time. mdpi.com

Interactive Data Table: Characteristic PXRD Peaks (2θ) for this compound Polymorphs

| Polymorph | Characteristic Peaks (2θ) |

| Form-I | 8.7°, 10.3°, 11.7°, 12.9°, 13.7°, 16.1°, 17.6°, 21.5°, 23.4°, 25.9°, 26.7°, 30.6° |

| Form-II | 9.5°, 11.5°, 15.8°, 18.7°, 19.3°, 22.3°, 25.7°, 26.7°, 28.7° |

Note: The peak positions may have a slight experimental variance.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Behavior Investigation

The thermal properties of this compound polymorphs are investigated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These analyses provide information on the thermal stability, melting points, and phase transitions of the different crystalline forms.

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the compound by measuring its weight change as a function of temperature. For this compound, TGA curves can indicate the temperature at which decomposition begins.

Differential Scanning Calorimetry (DSC): DSC is employed to identify the melting points and any polymorphic transformations that occur upon heating. Studies have shown that the two polymorphs of this compound, Form-I and Form-II, exhibit distinct thermal behaviors. mdpi.com Form-I, the metastable form, shows a different endothermic peak compared to the stable Form-II, confirming their distinct crystalline nature. mdpi.com A patent on a crystalline polymorph of this compound also describes two endothermic peaks at approximately 169 °C and 189 °C for a specific form.

Scanning Electron Microscopy (SEM) for Crystal Morphology

Scanning Electron Microscopy (SEM), specifically Field Emission Scanning Electron Microscopy (FE-SEM), is utilized to visualize the crystal morphology of this compound polymorphs. mdpi.comresearchgate.net The shape and surface features of the crystals can provide further evidence of their different polymorphic forms.

FE-SEM images have revealed distinct morphological differences between Form-I and Form-II of this compound. researchgate.netresearchgate.net Form-I crystals typically appear as needle-like or prismatic structures, while Form-II crystals exhibit a more blocky or polyhedral habit. researchgate.net This visual differentiation complements the data obtained from other analytical techniques like PXRD and DSC.

Isotopic Labeling Approaches for Tracer Studies

While specific studies on the isotopic labeling of this compound for tracer studies are not extensively documented in the current scientific literature, the principles and methodologies applied to L-carnitine itself are directly relevant and can be extrapolated. Isotopic labeling is a powerful technique used to trace the metabolic fate of a molecule in a biological system.

The common approach involves replacing one or more atoms in the L-carnitine molecule with a stable isotope, such as deuterium (²H or D) or carbon-13 (¹³C). For instance, deuterium-labeled L-carnitine (d₃-carnitine), where the three hydrogen atoms of a methyl group are replaced by deuterium, has been used to trace its distribution and metabolism. The difference in mass between the labeled and unlabeled compound allows for their distinction and quantification using mass spectrometry.

Should tracer studies on this compound be undertaken, a similar strategy would be employed. This would involve the synthesis of L-carnitine with isotopic labels, which would then be reacted with orotic acid to form the labeled this compound salt. This would enable researchers to track the absorption, distribution, metabolism, and excretion of the L-carnitine and orotate moieties from the salt complex within a biological system, providing valuable insights into its pharmacokinetic and pharmacodynamic properties.

Molecular and Cellular Investigations of L Carnitine Orotate Action

Mechanisms of Cellular Uptake and Intracellular Trafficking

The efficacy of L-carnitine orotate (B1227488) is contingent on its ability to enter cells and reach its subcellular targets. This process involves specialized transport systems and results in a specific distribution within the cell.

Exploration of Membrane Transport Systems (e.g., Organic Cation Transporter Novel Subfamily - OCTN2)

The uptake of the L-carnitine component of L-carnitine orotate into cells is primarily mediated by the high-affinity, sodium-dependent organic cation/carnitine transporter 2 (OCTN2), also known as SLC22A5. mdpi.comsolvobiotech.comfrontiersin.org This transporter is widely expressed in various tissues, including the small intestine, kidneys, liver, muscle, and brain, facilitating the active absorption and reabsorption of L-carnitine. mdpi.comsolvobiotech.com The orotic acid component of the complex is thought to act as a carrier molecule, potentially enhancing the transport of associated molecules across cellular membranes. wbcil.comfsu.edu Some research suggests that the ionic complex of this compound is more soluble and more easily absorbed by injured cells compared to the administration of L-carnitine alone. mims.com

While L-carnitine's transport via OCTN2 is well-established, the precise mechanism by which the orotate moiety influences this process is still under investigation. One hypothesis is that orotates may exist as non-dissociated, electrically neutral compounds in biological solutions, which could facilitate their passage across cell membranes. researchgate.net It has also been proposed that orotic acid's structural similarity to non-charged pyrimidines might allow it to utilize nucleotide transporters. researchgate.net However, other studies indicate that orotate itself permeates the cell membrane much more slowly than compounds like uracil, via a non-mediated process, which could be a rate-limiting step in its cellular utilization. nih.gov

Subcellular Distribution and Localization Studies

Once inside the cell, L-carnitine is distributed to various subcellular compartments, with the majority being concentrated in the mitochondria. caringsunshine.com This is consistent with its primary role in mitochondrial fatty acid metabolism. The human body contains approximately 300 mg/kg of L-carnitine, with about 98% being intracellular. mdpi.com Of this, a significant portion is found in muscle tissue. mdpi.comnih.gov The orotic acid component, a precursor for pyrimidine (B1678525) nucleotide biosynthesis, is expected to be utilized in both the cytoplasm and the nucleus for DNA and RNA synthesis. mims.comfsu.edu

Modulation of Bioenergetic Pathways and Mitochondrial Function

This compound exerts significant influence on cellular energy production by modulating key bioenergetic pathways, primarily centered around mitochondrial function.

Influence on Fatty Acid Oxidation and Carnitine Acyltransferase Systems (CATs, CPT1, CPT2, CrAT)

L-carnitine is indispensable for the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix, a process known as the "carnitine shuttle," where they undergo β-oxidation to produce energy. mdpi.comcaringsunshine.comnih.govconsensus.app This shuttle system involves a series of enzymes known as carnitine acyltransferases (CATs). oroboros.at

The key enzymes in this process are:

Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs to acylcarnitines. mdpi.comoroboros.at

Carnitine-Acylcarnitine Translocase (CACT): This inner mitochondrial membrane protein transports acylcarnitines into the matrix in exchange for free carnitine. mdpi.comoroboros.at

Carnitine Palmitoyltransferase 2 (CPT2): Situated on the inner side of the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs and free L-carnitine within the mitochondrial matrix. mdpi.comoroboros.at

Carnitine Acetyltransferase (CrAT): Found in the mitochondrial matrix, CrAT is involved in the transfer of acetyl groups from acetyl-CoA to carnitine, forming acetyl-L-carnitine. This reaction helps to buffer the acetyl-CoA/CoA ratio. oroboros.at

Studies have shown that this compound complex can enhance fatty acid oxidation. nih.gove-dmj.orgresearchgate.net This is achieved by supporting the function of the carnitine shuttle, thereby promoting the efficient utilization of fatty acids for energy production. mims.com

Regulation of Acetyl-CoA/CoA Ratio and Pyruvate (B1213749) Dehydrogenase Activity

This compound has been demonstrated to regulate the intramitochondrial acetyl-CoA/CoA ratio. nih.gove-dmj.orgresearchgate.net An accumulation of acetyl-CoA can inhibit the pyruvate dehydrogenase (PDH) complex, a critical enzyme that links glycolysis to the tricarboxylic acid (TCA) cycle by converting pyruvate to acetyl-CoA. By facilitating the formation of acetyl-L-carnitine via carnitine acetyltransferase (CrAT), L-carnitine can buffer excess acetyl-CoA, thus relieving the inhibition of PDH. mdpi.come-dmj.org

Research in mice fed a high-fat diet showed that treatment with a carnitine orotate complex led to a decreased acetyl-CoA/CoA ratio and increased pyruvate dehydrogenase activity. nih.gove-dmj.orgresearchgate.net This modulation enhances the efficient use of glucose for energy production. nih.gove-dmj.org

Impact on Oxidative Phosphorylation Enzyme Activities and Mitochondrial Ultrastructure

Studies have indicated that this compound complex can positively impact mitochondrial health by preserving mitochondrial function and ultrastructure. nih.gove-dmj.orgresearchgate.net In animal models, treatment with a carnitine orotate complex restored the activities of oxidative phosphorylation enzymes. nih.gove-dmj.orgresearchgate.net Electron microscopy of liver cells from these animals revealed preserved mitochondrial structure. nih.gove-dmj.org This suggests that this compound can mitigate mitochondrial damage and support efficient ATP production through the electron transport chain. mdpi.com

Interactive Data Table: Effects of this compound Complex on Mitochondrial Function in High-Fat Diet-Fed Mice

The following table summarizes findings from a study investigating the effects of a carnitine orotate complex (Godex) on various metabolic parameters in mice fed a high-fat diet (HFD).

| Parameter | HFD (Vehicle) | HFD + Godex (500 mg/kg) | HFD + Godex (2000 mg/kg) |

| Fatty Acid Oxidation | Decreased | Increased | Significantly Increased |

| Glucose Utilization | Impaired | Improved | Significantly Improved |

| Acetyl-CoA/CoA Ratio | Increased | Decreased | Significantly Decreased |

| Pyruvate Dehydrogenase (PDH) Activity | Decreased | Increased | Significantly Increased |

| Oxidative Phosphorylation Enzyme Activity | Reduced | Restored | Restored |

| Mitochondrial Ultrastructure | Damaged | Preserved | Preserved |

| Data derived from studies investigating a carnitine orotate complex. nih.gove-dmj.orgresearchgate.net |

Theoretical Contributions to Cellular ATP Homeostasis

This compound, a salt combining L-carnitine and orotic acid, is theorized to support cellular adenosine (B11128) triphosphate (ATP) homeostasis through the distinct actions of its two components. The L-carnitine moiety is well-established for its essential role in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process vital for their subsequent β-oxidation. nih.gove-dmj.orgncats.io This breakdown of fatty acids generates acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to produce reducing equivalents (NADH and FADH2) that fuel the electron transport chain and oxidative phosphorylation, the primary mechanism for ATP synthesis. nih.gove-dmj.org By facilitating the transport of fatty acids into the mitochondria, L-carnitine can enhance the production of ATP, the cell's main energy currency. ontosight.aicaringsunshine.com

Interplay with Nucleotide and Pyrimidine Metabolism

The orotate portion of this compound is a key intermediate in the de novo synthesis of pyrimidine nucleotides. caldic.comnih.gov This pathway is crucial for producing the building blocks of nucleic acids.

Role of Orotate Moiety in de novo Pyrimidine Biosynthesis

Orotic acid, or orotate, is a pivotal precursor in the de novo pathway for pyrimidine nucleotide synthesis. caldic.comnih.govresearchgate.net This metabolic sequence begins with simpler molecules like glutamine and carbon dioxide, which are converted through a series of steps to form orotic acid. pixorize.com Orotic acid is then utilized in the final steps of the pathway to produce uridine (B1682114) monophosphate (UMP), the foundational pyrimidine nucleotide from which others, such as cytidine (B196190) triphosphate (CTP) and thymidine (B127349) triphosphate (TTP), are derived. pixorize.comliberty.edu The synthesis of orotic acid itself occurs within the mitochondria, highlighting a link between energy metabolism and nucleotide production. caldic.comliberty.edu

Effects on Uridine Monophosphate (UMP) Synthesis and Related Enzymes

The conversion of orotic acid to UMP is a critical step in pyrimidine metabolism, catalyzed by the bifunctional enzyme UMP synthase (UMPS). caldic.comliberty.eduscience.gov This enzyme possesses two catalytic activities: orotate phosphoribosyltransferase (OPRT) and orotidine (B106555) 5'-monophosphate (OMP) decarboxylase. caldic.comnih.gov The OPRT domain first converts orotic acid and phosphoribosyl pyrophosphate (PRPP) into OMP. nih.govmdpi.com Subsequently, the OMP decarboxylase domain catalyzes the conversion of OMP to UMP. nih.govmdpi.com

Another key enzyme in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH), a mitochondrial enzyme that catalyzes the oxidation of dihydroorotate to produce orotic acid. nih.gove-dmj.orgliberty.edu The activity of these enzymes is crucial for maintaining a sufficient supply of pyrimidine nucleotides for cellular processes. Deficiencies in UMPS can lead to a condition known as orotic aciduria, characterized by the accumulation and excretion of orotic acid. caldic.comscience.govscience.gov

Molecular Signaling and Gene Expression Profiling

This compound has been shown to modulate several key molecular signaling pathways and transcription factors that are central to cellular metabolism and energy homeostasis.

Investigation of Transcription Factor Modulation (e.g., Sirtuin 1, PGC-1α, NRF1, AMPK, PPARα)

Research, particularly in the context of metabolic stress, has demonstrated that this compound can influence the expression and activity of several critical transcription factors and signaling molecules. nih.gove-dmj.org

Sirtuin 1 (SIRT1): Studies have shown that treatment with a carnitine-orotate complex can increase the expression of SIRT1. nih.gov SIRT1 is a deacetylase that plays a crucial role in regulating metabolic pathways, including fatty acid oxidation and mitochondrial biogenesis. nih.gove-dmj.org

Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): The expression of PGC-1α, a master regulator of mitochondrial biogenesis and oxidative metabolism, has been observed to increase with carnitine-orotate complex treatment. nih.govnih.gove-dmj.org PGC-1α coactivates various transcription factors to enhance mitochondrial energy production. nih.gove-dmj.org

Nuclear Respiratory Factor 1 (NRF1): Along with SIRT1 and PGC-1α, carnitine-orotate complex has been found to increase the expression of NRF1. nih.gov NRF1 is a transcription factor that is essential for mitochondrial biogenesis and the expression of mitochondrial-related genes. nih.gove-dmj.org

AMP-activated protein kinase (AMPK): this compound has been shown to increase the phosphorylation of AMPK, which is a key cellular energy sensor. nih.gove-dmj.orgresearchgate.net Activated AMPK can, in turn, enhance the activity of PGC-1α and stimulate pathways that increase ATP production. e-dmj.org

Peroxisome proliferator-activated receptor-alpha (PPARα): The carnitine-orotate complex has been demonstrated to increase the expression of PPARα, a nuclear receptor that is a primary regulator of fatty acid uptake, transport, and β-oxidation. nih.gove-dmj.org

Table of Research Findings on this compound's Effect on Transcription Factors:

| Transcription Factor/Signaling Molecule | Observed Effect of this compound Complex | Implicated Cellular Process |

| Sirtuin 1 (SIRT1) | Increased expression nih.govnih.gove-dmj.org | Regulation of metabolism, mitochondrial biogenesis |

| PGC-1α | Increased expression nih.govnih.gove-dmj.org | Master regulator of mitochondrial biogenesis |

| NRF1 | Increased expression nih.gov | Mitochondrial biogenesis and gene expression |

| AMPK | Increased phosphorylation (activation) nih.gove-dmj.orgresearchgate.net | Cellular energy sensing, stimulation of ATP production |

| PPARα | Increased expression nih.gove-dmj.org | Regulation of fatty acid oxidation |

Gene and Protein Expression Analysis in Preclinical Models

The molecular effects of this compound have been investigated in preclinical models, particularly in the context of metabolic disorders. Studies using high-fat diet (HFD)-fed mice and liver cell lines have elucidated significant changes in the expression of genes and proteins involved in lipid metabolism, glucose homeostasis, and mitochondrial biogenesis.

In a key study, treatment with a carnitine orotate complex in HFD-fed mice led to notable shifts in hepatic gene and protein expression aimed at improving metabolic health. nih.gove-dmj.org The complex was found to increase the expression of proteins that promote fatty acid oxidation and mitochondrial function. nih.gov Specifically, expressions of peroxisome proliferator-activated receptor-alpha (PPARα), a master regulator of lipid catabolism, and its target carnitine palmitoyltransferase-1 (CPT-1), were significantly increased. e-dmj.org Concurrently, the expression of sterol regulatory element-binding protein-1 (SREBP-1), a key transcription factor for lipogenesis, was inhibited. e-dmj.orge-dmj.org

Further investigation revealed that the carnitine orotate complex also upregulates proteins associated with mitochondrial biogenesis and function, including sirtuin 1 (SIRT1), peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), and nuclear respiratory factor 1 (NRF-1). nih.gov The expression of carnitine acetyltransferase (CrAT), an enzyme crucial for handling acetyl-CoA, was also increased. nih.gove-dmj.org These changes were linked to the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status. nih.gove-dmj.org Conversely, the complex downregulated the expression of key gluconeogenic enzymes, phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose 6-phosphatase (G6Pase), contributing to improved glucose control. e-dmj.org

The following table summarizes the observed changes in gene and protein expression in preclinical models treated with this compound complex.

| Gene/Protein | Model System | Observed Effect | Associated Function | Reference(s) |

| PPARα | HFD-fed Mice; Hepa-1c1c cells | Increased | Fatty Acid Oxidation | nih.gove-dmj.orge-dmj.orgnih.gov |

| CPT-1 | HFD-fed Mice | Increased | Fatty Acid Transport | e-dmj.orge-dmj.org |

| SREBP-1 | HFD-fed Mice | Decreased | Lipogenesis | e-dmj.orge-dmj.org |

| CrAT | HFD-fed Mice; Hepa-1c1c cells | Increased | Acetyl Group Shuttling | nih.gove-dmj.org |

| p-AMPK | Hepa-1c1c cells | Increased | Cellular Energy Sensing | nih.gove-dmj.org |

| SIRT1 | HFD-fed Mice | Increased | Mitochondrial Biogenesis | nih.gov |

| PGC-1α | HFD-fed Mice | Increased | Mitochondrial Biogenesis | nih.gov |

| NRF-1 | HFD-fed Mice | Increased | Mitochondrial Biogenesis | nih.gov |

| UCP2 | HFD-fed Mice | Increased | Mitochondrial Uncoupling | e-dmj.org |

| PEPCK | HFD-fed Mice | Decreased | Gluconeogenesis | e-dmj.org |

| G6Pase | HFD-fed Mice | Decreased | Gluconeogenesis | e-dmj.org |

Enzyme Kinetic Studies of Relevant Metabolic Enzymes

This compound has been shown to modulate the activity of key metabolic enzymes, which underlies its effects on energy metabolism. Research indicates that the compound enhances mitochondrial function by directly influencing enzyme activities involved in substrate oxidation and energy production.

In studies with HFD-fed mice, administration of a carnitine orotate complex resulted in restored activities of hepatic oxidative phosphorylation (OXPHOS) enzymes. e-dmj.orge-dmj.org This suggests an improvement in the mitochondrial respiratory chain's capacity to produce ATP. Furthermore, the activity of pyruvate dehydrogenase (PDH), the gatekeeper enzyme linking glycolysis to the tricarboxylic acid (TCA) cycle, was significantly increased. e-dmj.orge-dmj.org This enhancement is crucial for efficient glucose oxidation.

A central enzyme affected by the carnitine orotate complex is carnitine acetyltransferase (CrAT). e-dmj.orgresearchgate.net Studies have demonstrated a significant increase in CrAT content and activity, which helps to buffer the intramitochondrial acetyl-CoA/CoA ratio. e-dmj.orge-dmj.org By converting excess acetyl-CoA to acetyl-L-carnitine, CrAT prevents metabolic gridlock and facilitates the oxidation of both fats and carbohydrates. researchgate.net The knockdown of CrAT was shown to reverse the beneficial metabolic effects of the complex, highlighting the enzyme's critical role. e-dmj.org

Kinetic studies on the related enzyme, carnitine palmitoyltransferase-I (CPT-I), which is the rate-limiting step for long-chain fatty acid entry into mitochondria, have been performed with L-carnitine supplementation. mdpi.comporkgateway.org In young pigs, dietary L-carnitine supplementation was found to increase the Michaelis constant (Km) of hepatic CPT-I for carnitine, suggesting that higher carnitine concentrations could modulate the enzyme's activity. porkgateway.org

The table below presents findings on the enzymatic activity changes following treatment with this compound complex.

| Enzyme | Model System | Kinetic Effect | Metabolic Pathway | Reference(s) |

| Oxidative Phosphorylation (OXPHOS) Enzymes | HFD-fed Mice | Activity Restored | Electron Transport Chain | e-dmj.orge-dmj.org |

| Pyruvate Dehydrogenase (PDH) | HFD-fed Mice | Activity Increased | Glucose Oxidation | e-dmj.orge-dmj.org |

| Carnitine Acetyltransferase (CrAT) | HFD-fed Mice | Content & Activity Increased | Acetyl Group Shuttling | e-dmj.orge-dmj.org |

| Carnitine Palmitoyltransferase-I (CPT-I) | Young Pigs (Liver) | Km for Carnitine Increased | Fatty Acid Oxidation | porkgateway.org |

Cellular Oxidative Stress and Redox State Modulation

Mechanisms of Reactive Oxygen Species (ROS) Level Modulation

This compound influences cellular redox balance primarily by mitigating the production of reactive oxygen species (ROS) at the mitochondrial level. An insufficient supply of carnitine can impair mitochondrial β-oxidation, leading to the accumulation of fatty acids and their metabolites. mdpi.com This accumulation can cause mitochondrial stress, a major source of ROS, which in turn can lead to cellular damage and apoptosis. nih.govmdpi.com

The primary mechanism by which this compound modulates ROS levels is by enhancing the efficiency of mitochondrial fatty acid transport and oxidation. nih.govcaringsunshine.com By facilitating the transport of long-chain fatty acids into the mitochondrial matrix via the CPT system, it ensures their smooth entry into the β-oxidation spiral. nih.gov This process prevents the buildup of fatty acyl-coenzyme A esters, which can disrupt mitochondrial function and increase electron leakage from the respiratory chain, a direct cause of superoxide (B77818) radical formation. nih.govnih.gov

Role in Antioxidant Defense Systems at a Molecular Level

Beyond preventing ROS formation, this compound and its constituent L-carnitine play a role in bolstering the cell's endogenous antioxidant defense systems. This is achieved by modulating the expression and activity of key antioxidant enzymes. The molecular mechanisms appear to involve the activation of redox-sensitive transcription factors that control the antioxidant response element (ARE). researchgate.netecronicon.net

Research indicates that L-carnitine can affect transcription factors such as Nrf2 and PPARα, which are instrumental in upregulating the synthesis of a suite of antioxidant enzymes. engormix.comecronicon.net Studies have reported that L-carnitine supplementation can lead to increased activity of crucial antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GSH-Px). bibliomed.orgconsensus.app SOD is responsible for dismutating the superoxide radical into hydrogen peroxide, which is then neutralized by CAT and GSH-Px. bibliomed.org A meta-analysis confirmed that L-carnitine supplementation significantly increases SOD levels. unizg.hrnih.gov

The following table summarizes the effects of L-Carnitine and its orotate complex on key components of the antioxidant defense system.

| Antioxidant Enzyme/System | Model System/Study Type | Observed Effect | Molecular Mechanism | Reference(s) |

| Superoxide Dismutase (SOD) | Preclinical Models; Meta-analysis | Activity Increased | Transcriptional up-regulation via Nrf2/PPARα | engormix.comecronicon.netbibliomed.orgunizg.hrnih.gov |

| Catalase (CAT) | Preclinical Models | Activity Increased | Transcriptional up-regulation | engormix.combibliomed.orgconsensus.app |

| Catalase (CAT) | Human Lymphocytes (in vitro) | Gene Expression Decreased | Reduced need due to lower oxidative stress | genapp.ba |

| Glutathione Peroxidase (GSH-Px) | Preclinical Models | Activity Increased | Transcriptional up-regulation | engormix.comecronicon.netbibliomed.org |

| Total Antioxidant Capacity (TAC) | Meta-analysis | No significant effect | - | unizg.hrnih.govunizg.hr |

Analytical Methodologies for L Carnitine Orotate Quantification in Biological and Synthetic Systems

Chromatographic Separations and Detection Techniques

Chromatographic methods are central to the analysis of L-Carnitine orotate (B1227488), providing the necessary separation from potentially interfering substances.

High-Performance Liquid Chromatography (HPLC) with UV-Vis and Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of L-Carnitine and its salts, including L-Carnitine orotate. researchgate.netkosfaj.orgnih.gov Due to the weak UV absorption of L-carnitine, direct UV detection can be challenging, often requiring derivatization to enhance sensitivity. kosfaj.org A common approach involves using a UV detector set at a low wavelength, such as 205 nm or 225 nm. researchgate.netmdpi.comnih.gov

For instance, one reversed-phase HPLC (RP-HPLC) method for L-carnitine in tablets used a C18 column with a mobile phase of 0.05 M phosphate (B84403) buffer (pH 3) and ethanol (B145695) (99:1), including sodium 1-heptanesulfonate as an ion-pairing agent, with UV detection at 225 nm. nih.gov This method demonstrated linearity in a concentration range of 84.74–3389.50 µg/mL. nih.gov Another method for determining L-Carnitine in dietary supplements utilized a C18 column with a mobile phase of methanol (B129727) and phosphate buffer, also with UV detection at 225 nm. researchgate.net

Table 1: HPLC Methods for L-Carnitine Analysis

| Parameter | Method 1 nih.gov | Method 2 researchgate.net | Method 3 mdpi.com |

| Column | C18 | L1 (C18) | µ-Bondapak NH2 |

| Mobile Phase | 0.05 M phosphate buffer (pH 3): ethanol (99:1) with sodium 1-heptanesulfonate | Not specified | 0.05 M KH2PO4: acetonitrile (B52724) (35:65 v/v) |

| Flow Rate | Not specified | 0.7 mL/min | 0.5 mL/min |

| Detection | UV at 225 nm | UV at 225 nm | UV at 205 nm |

| Linearity Range | 84.74–3389.50 µg/mL | Not specified | Not specified |

| Application | Tablets | Dietary Supplements | This compound Solubility |

The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the preferred method for carnitine analysis in biological fluids due to its superior sensitivity and specificity. bevital.nonih.govbevital.no This technique can overcome the limitations of older enzymatic and radioenzymatic assays. bevital.nonih.gov LC-MS/MS allows for the direct measurement of L-carnitine and its various acyl esters without the need for derivatization, which can be time-consuming and introduce artifacts. bevital.no Hydrophilic interaction liquid chromatography (HILIC) is often employed as it provides good retention for polar analytes like carnitine, improving separation from interfering substances. bevital.nosigmaaldrich.com In a typical LC-MS/MS analysis of L-carnitine, the precursor ion is m/z 162, with product ions at m/z 103 (for quantification) and m/z 85 (for qualification). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for metabolite profiling, which can include the analysis of L-carnitine. However, due to the non-volatile nature of L-carnitine, derivatization is a necessary step to make it amenable to GC analysis. kosfaj.org While less common than HPLC for routine L-carnitine quantification, GC-MS can provide detailed structural information and is valuable in broader metabolic studies. Predicted GC-MS spectra for derivatized L-carnitine are available in databases and can serve as a reference for identification. hmdb.ca

Capillary Electrophoresis (CE) for Compound Resolution

Capillary electrophoresis (CE) offers a high-resolution separation technique for charged species like L-carnitine. kosfaj.orgnih.gov It presents advantages such as short analysis times and low consumption of reagents. nih.govresearchgate.net Various CE methods have been developed for carnitine determination, including capillary zone electrophoresis (CZE) with direct or indirect UV detection and isotachophoresis (ITP). nih.govresearchgate.net

One CZE method utilized a background electrolyte of 0.75 M formic acid (pH 2.05) with UV detection at 254 nm. csic.es Another approach employed capacitively coupled contactless conductivity detection, which eliminates the need for derivatization of non-UV-absorbing compounds. nih.gov This method achieved a limit of detection of 2.6 µmol/L with an analysis time of approximately 4 minutes. nih.gov For chiral separations, to distinguish between L-carnitine and its D-enantiomer, pre-column derivatization with a chiral reagent like (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) can be used. capes.gov.br

Table 2: Capillary Electrophoresis Methods for L-Carnitine Analysis

| Parameter | Method 1 nih.gov | Method 2 nih.gov | Method 3 csic.es |

| Mode | CZE with direct/indirect UV, ITP | CE with contactless conductivity detection | CZE with UV detection |

| Background Electrolyte | Not specified | 500 mmol/L acetic acid (pH 2.6) with 0.05% Tween-20 | 0.75 M formic acid (pH 2.05) |

| Detection | UV | Contactless Conductivity | UV at 254 nm |

| LOD | 2.4 - 4.7 µg/ml | 2.6 µmol/L | 9 µM |

| Analysis Time | Not specified | ~4 min | Not specified |

| Application | Food Supplements | Foodstuffs | Microbial conversion studies |

Spectroscopic Quantification Methods (e.g., Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), provides a powerful, non-destructive method for the quantification of compounds, including this compound. dntb.gov.uanih.gov Both solution-state and solid-state NMR can be utilized. mdpi.comnih.gov

¹H NMR is often used for quantification in solution. researchgate.net However, in complex matrices like serum, spectral overlap can hinder accurate quantification. researchgate.net To overcome this, techniques like single-quantum coherence filtering can be employed to selectively detect the L-carnitine signal. researchgate.net More recently, a quantitative quadrupolar NMR (qQNMR) method using nitrogen-14 has been developed for the determination of L-carnitine in food supplements. nih.gov This method was validated with a limit of quantification (LOQ) of 5.58 mM and showed robustness. nih.gov

Solid-state NMR, specifically cross-polarization/magic angle spinning (CP/MAS) ¹³C NMR, is valuable for characterizing the polymorphic forms of this compound. dntb.gov.uanih.gov

Electrochemical Assays for Carnitine Derivatives

Electrochemical methods offer a sensitive and often simpler alternative for the quantification of carnitine and its derivatives. nih.gov These methods can be based on enzymatic reactions that produce an electrochemically active substance. For instance, an electrochemical enzyme biosensor has been developed for L-carnitine detection. researchgate.net This sensor utilized a thiol/disulfide exchange reaction mediated by an enzymatic reaction to produce an electrochemically detectable species. researchgate.net The sensor demonstrated a linear response in the concentration range of 0.28-50 µM with a limit of detection of 0.28 µM. researchgate.net

Another approach involves the use of molecularly imprinted polymers (MIPs) as recognition elements in electrochemical sensors. A novel chiral MIP sensor was fabricated for the enantioselective detection of D-carnitine, demonstrating high sensitivity with a detection limit of 2.35 × 10⁻¹³ mol/L. mdpi.com Electrochemical assays have also been used to monitor the biotransformation of carnitine nitro-derivatives in biological fluids. nih.govbvsalud.org

Sample Preparation Strategies for Complex Biological Matrices (e.g., cell lysates, tissue homogenates)

The accurate quantification of this compound in complex biological matrices requires effective sample preparation to remove interfering substances like proteins and lipids.

A common first step is protein precipitation, often achieved by adding a solvent like acetonitrile, methanol, or an acid such as perchloric acid or trichloroacetic acid. bevital.nooup.comd-nb.info For tissue samples, homogenization in an appropriate buffer is necessary prior to protein precipitation. researchgate.net

Following protein removal, a lipid extraction step may be performed, for example, by using chloroform. researchgate.net For cleaner extracts, solid-phase extraction (SPE) is frequently employed. kosfaj.org Ion-exchange SPE can be used to isolate carnitine and its esters from the sample matrix. researchgate.net

For the analysis of total carnitine, which includes both free carnitine and its esters, an alkaline hydrolysis step is required to release the carnitine from its acylated forms. This is typically done by adding a base like potassium hydroxide (B78521) (KOH) and heating the sample. bevital.nonih.gov The sample is then neutralized before proceeding with the analysis. d-nb.info

Theoretical and Conceptual Frameworks in L Carnitine Orotate Research

Hypothesis of Synergistic Biochemical Effects from L-Carnitine and Orotate (B1227488) Conjugation

The foundation of L-Carnitine orotate research lies in the hypothesis that conjugating L-Carnitine and orotic acid into a single molecule produces synergistic biochemical effects that surpass the administration of the individual components. google.commims.com This ionic complex is believed to offer enhanced absorption and bioavailability compared to its constituent parts. mims.comhaozepharm.com

The core of the synergistic hypothesis revolves around the distinct yet complementary roles of L-Carnitine and orotic acid in cellular metabolism. L-Carnitine is a vital cofactor for the transport of long-chain fatty acids into the mitochondria for β-oxidation, a primary energy-producing pathway. mdpi.comnih.govmdpi.com Orotic acid, on the other hand, is a precursor in the biosynthesis of pyrimidine (B1678525) nucleotides (e.g., UMP), which are essential for the synthesis of DNA and RNA and play a role in various metabolic processes. mims.comnih.gov

The proposed synergy suggests that L-Carnitine's ability to facilitate fatty acid metabolism and energy production is complemented by orotic acid's role in nucleic acid synthesis and cellular repair. mims.com This is particularly relevant in metabolically stressed states or in tissues with high energy demands, such as the liver. mims.commdpi.com It is theorized that by delivering both molecules to the cell simultaneously, this compound can more effectively support both energy metabolism and the anabolic processes necessary for tissue maintenance and regeneration. mims.com Furthermore, some research suggests that L-carnitine can enhance the migration of small molecules like orotate across cell membranes, further bolstering the potential for a synergistic interaction. google.com

Computational Modeling and Simulation of this compound Interactions with Biological Macromolecules

While specific computational modeling and simulation studies focused solely on this compound are not extensively detailed in the provided results, the broader context of metabolic modeling provides a framework for how such research could be approached. Genome-scale metabolic models (GEMs) are powerful tools used to simulate metabolic fluxes and predict cellular responses to various stimuli. frontiersin.org

A computational model for this compound would likely involve:

Molecular Docking: Simulating the binding of this compound to key transport proteins and enzymes. This could help predict binding affinities and potential interactions with macromolecules involved in the transport and metabolism of both L-Carnitine and orotic acid.

Systems Biology Approaches: Utilizing multi-omics data (genomics, proteomics, metabolomics) to create a more comprehensive model of this compound's effects. This could reveal complex regulatory networks and feedback loops that are influenced by the conjugate.

Such models could help to quantitatively test the synergy hypothesis by comparing the predicted metabolic outcomes of administering this compound versus the individual components.

Comparative Mechanistic Analysis with Free L-Carnitine and Orotic Acid

A comparative analysis of this compound with its individual components is crucial for understanding its unique mechanistic properties.

L-Carnitine: The primary role of free L-Carnitine is to facilitate the transport of long-chain fatty acids across the inner mitochondrial membrane via the carnitine shuttle system, which involves enzymes like carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). mdpi.comoregonstate.edu This process is essential for fatty acid β-oxidation and subsequent ATP production. nih.govmdpi.com L-Carnitine also helps to modulate the intramitochondrial acetyl-CoA/CoA ratio, which can influence glucose metabolism and reduce the accumulation of toxic acyl groups. haozepharm.comfrontiersin.org

Orotic Acid: Orotic acid is an intermediate in the de novo synthesis of pyrimidines. nih.govcaldic.com It is converted to orotidine (B106555) 5'-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase, a step in the pathway leading to the formation of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides. These nucleotides are fundamental for DNA and RNA synthesis, as well as for the formation of nucleotide sugars required for glycosylation reactions.

This compound: The key distinction of this compound lies in its potential for enhanced cellular uptake and a combined effect on both energy metabolism and nucleotide synthesis. mims.com The ionic salt form is suggested to be more soluble and more readily absorbed by injured cells compared to the individual administration of L-carnitine. mims.com Upon absorption, it is expected to dissociate into L-Carnitine and orotic acid, which then exert their respective biochemical functions. mdpi.com The hypothesis is that the coordinated delivery of both molecules leads to a more efficient metabolic response, particularly in pathological conditions like liver disease where both energy production and cellular regeneration are impaired. mims.commdpi.com

| Feature | L-Carnitine | Orotic Acid | This compound |

| Primary Function | Fatty acid transport for β-oxidation mdpi.comoregonstate.edu | Pyrimidine nucleotide biosynthesis nih.govcaldic.com | Combined support for energy metabolism and nucleotide synthesis mims.com |

| Key Pathway | Carnitine Shuttle mdpi.com | De novo pyrimidine synthesis nih.gov | Dissociates to participate in both pathways mdpi.com |

| Cellular Location of Action | Cytosol and Mitochondria oregonstate.edu | Cytosol and Mitochondria nih.gov | Absorbed and then acts in respective cellular compartments mdpi.com |

| Potential Advantage | Enhances energy from fats mdpi.com | Supports DNA/RNA synthesis mims.com | Potential for synergistic effects and improved absorption google.commims.com |

Conceptual Design Principles for Metabolite-Based Conjugates in Biochemical Research

The design of metabolite-based conjugates like this compound is guided by several key principles aimed at enhancing therapeutic or research utility. These principles are part of a broader strategy in drug design and synthetic biology. researchgate.netresearchgate.netfrontiersin.org

Synergistic Targeting: A primary principle is the combination of two or more metabolites that act on complementary or synergistic pathways. mdpi.comnih.gov The goal is to achieve an effect greater than the sum of the individual components. In the case of this compound, this involves targeting both lipid metabolism and nucleotide synthesis. mims.com

Improved Physicochemical Properties: Conjugation can be used to modify the physicochemical properties of the parent molecules, such as solubility, stability, and membrane permeability. google.com For this compound, forming an ionic salt may improve its stability and absorption characteristics compared to the individual, potentially hygroscopic, components. mims.comgoogle.com

Prodrug Strategy: Metabolite-based conjugates can be considered a type of prodrug, where the conjugate itself is inactive but is metabolized in the body to release the active components. researchgate.net This approach can be used to improve drug delivery to specific tissues or to control the release of the active molecules.

Biocompatibility and Biodegradability: The components of the conjugate should ideally be endogenous or have well-characterized, non-toxic metabolic fates. L-Carnitine and orotic acid are both naturally occurring metabolites, which minimizes the risk of introducing foreign, potentially toxic, moieties.

Targeted Delivery: While not explicitly detailed for this compound, a more advanced design principle involves attaching the conjugate to a targeting moiety, such as an antibody, to deliver it to specific cells or tissues. researchgate.net

The overarching goal of these design principles is to create a molecule with enhanced efficacy, better bioavailability, and a more favorable safety profile than the individual metabolites alone.

Future Directions and Emerging Avenues in L Carnitine Orotate Research

Exploration of Undiscovered Biochemical Targets and Pathways

Future investigations into L-Carnitine orotate (B1227488) will likely focus on identifying novel biochemical targets and signaling pathways beyond its well-documented role in mitochondrial fatty acid transport. scielo.br Research into its constituent parts, L-Carnitine and orotic acid, suggests several promising avenues.

Orotic acid, an intermediate in pyrimidine (B1678525) biosynthesis, has been shown to influence gene expression related to lipogenesis and cholesterol metabolism. nih.govresearchgate.netnih.gov It can modulate the activity of key regulators like sterol regulatory element-binding protein-1c (SREBP-1c) and AMP-activated protein kinase (AMPK). nih.gov Future studies could explore whether the orotate moiety of L-Carnitine orotate directly influences these pathways or interacts with other nuclear receptors and transcription factors involved in metabolic regulation.

L-Carnitine itself has been observed to have effects beyond its carrier function, including immunomodulatory properties. nih.govfrontiersin.org It can suppress the activation of various immune cells, such as T cells, dendritic cells, and macrophages, and modulate cytokine production. nih.govfrontiersin.org The precise molecular targets responsible for these immunosuppressive effects are not fully elucidated and represent a key area for future research. It is plausible that this compound could interact with cell surface receptors or intracellular signaling molecules that regulate immune responses. The potential for L-Carnitine to directly activate glucocorticoid receptor (GR-α) translocation is another area ripe for exploration. nih.gov

Development of Advanced In Vitro and In Vivo Mechanistic Models

To dissect the specific mechanisms of this compound, the development of more sophisticated research models is essential.

Organoids: Three-dimensional (3D) organoids, derived from patient-specific induced pluripotent stem cells (iPSCs) or adult stem cells, offer a more physiologically relevant in vitro system than traditional 2D cell cultures. oup.commdpi.com Liver organoids, for instance, can replicate complex features of the liver and have already been used to model non-alcoholic fatty liver disease (NAFLD) and test the effects of L-Carnitine. oup.comj-organoid.orgnih.gov Future studies could use liver organoids to investigate how this compound specifically impacts lipid accumulation, mitochondrial function, and inflammatory responses at a cellular level, potentially using patient-derived organoids to explore personalized responses. j-organoid.orgnih.gov Cardiac organoids are also being developed and could be used to study the effects of the orotate component on adenine (B156593) nucleotide metabolism in heart tissue. imrpress.comnih.gov

Genetically Modified Animal Models: The use of genetically engineered animal models will be crucial for in-depth mechanistic studies. Mouse models with specific gene knockouts or knock-ins for carnitine transporters (like OCTN2/SLC22A5) or enzymes involved in carnitine and pyrimidine metabolism can help pinpoint the precise pathways affected by this compound. nih.govahajournals.orgmdpi.com For example, mouse models of dysregulated cardiac metabolism or models like the Diversity Outbred (J:DO) mice can validate genetic factors influencing carnitine levels and its metabolic effects. nih.govahajournals.org The fruit fly, Drosophila melanogaster, which shares a high degree of genetic and metabolic similarity with humans, serves as a powerful model to unravel the roles of genes involved in the L-Carnitine pathway and their link to cellular homeostasis. mdpi.com

Application of Integrated Omics Technologies (Proteomics, Metabolomics, Lipidomics) for Systems-Level Understanding

A systems-level approach using integrated "omics" technologies will be indispensable for gaining a comprehensive understanding of the effects of this compound. nih.govresearchgate.net

Proteomics: This can identify changes in the expression levels of proteins involved in metabolic and signaling pathways following treatment with this compound. This could reveal previously unknown protein targets or networks regulated by the compound.

Metabolomics: By providing a snapshot of the small-molecule metabolites in a biological system, metabolomics can detail the downstream effects of this compound. mdpi.com Targeted analysis of acylcarnitines, organic acids, and amino acids can reveal shifts in fatty acid oxidation, glucose metabolism, and other central metabolic pathways. nih.govcreative-proteomics.com Untargeted metabolomics could uncover unexpected metabolic perturbations.

Lipidomics: Given the role of both L-Carnitine in fatty acid transport and orotic acid in inducing fatty liver in some models, lipidomics is particularly relevant. nih.govmdpi.com Detailed analysis of lipid species, including triglycerides, phospholipids, and cholesteryl esters, can elucidate how this compound modulates lipid metabolism and storage in different cell types. nih.govmdpi.com

Integrating data from these omics platforms can create a holistic view of the molecular and physiological events influenced by this compound, connecting changes in gene expression to protein function and metabolic outcomes. nih.govmdpi.comkosfaj.org

Innovative Analytical Approaches for Real-Time Monitoring of Intracellular Dynamics

Advancements in analytical chemistry will enable a more dynamic view of this compound's action within living cells. While current methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful for quantifying carnitine and its esters in biological samples, they typically provide a static snapshot. nih.govmdpi.comresearchgate.netnih.gov

Future research could focus on developing:

Genetically Encoded Biosensors: Fluorescent protein-based sensors that can respond to changes in L-Carnitine concentration would allow for real-time visualization of its uptake, trafficking, and compartmentalization within different cellular organelles. nih.gov

Advanced Imaging Techniques: High-resolution microscopy coupled with specific probes or labels for L-Carnitine and orotate could track their movement and interaction with cellular structures in real-time.

Microfluidic Devices ("Organ-on-a-Chip"): These platforms, which can incorporate optical sensors for metabolites like oxygen, allow for the continuous, real-time monitoring of metabolic function in response to a compound, providing dynamic data on processes like mitochondrial respiration. pnas.org

These innovative approaches will be key to understanding the temporal and spatial dynamics of this compound's effects at the subcellular level.

Elucidation of Molecular Mechanisms in Other Biological Systems beyond Liver and Energy Metabolism

While much of the research on this compound has centered on the liver and energy metabolism, its constituent molecules have known effects in other systems that warrant further mechanistic investigation. e-dmj.org

Immune Cells: As mentioned, L-Carnitine has immunomodulatory effects. nih.gov Future research should aim to define the fundamental mechanisms by which L-Carnitine and its orotate salt influence immune cell metabolism and function. Studies have shown that L-Carnitine can alter the metabolic profiles of dendritic cells and affect T-cell differentiation and cytokine production. frontiersin.orgfrontiersin.org Understanding how this compound modulates pathways like fatty acid oxidation in immune cells could provide insights into its anti-inflammatory properties. scielo.brnih.govfrontiersin.orgmdpi.com

Neuronal Tissue: L-Carnitine plays an essential role in brain function, and its dysregulation has been linked to neurodegeneration in model organisms like Drosophila. mdpi.com The orotate component is a precursor for pyrimidines, which are vital for nucleic acid synthesis and cellular maintenance. researchgate.net Investigating the synergistic effects of L-Carnitine and orotate on neuronal mitochondrial function, neurotransmitter metabolism, and cellular repair mechanisms is a promising future direction.

By focusing on these fundamental mechanisms in diverse biological systems, research can build a more complete picture of this compound's molecular actions, paving the way for a deeper understanding of its physiological significance.

Q & A

Q. What experimental methods are recommended for characterizing polymorphic forms of L-Carnitine orotate?

To differentiate polymorphs (e.g., Form-I vs. Form-II), use Powder X-ray Diffraction (PXRD) to analyze crystal structure, Differential Scanning Calorimetry (DSC) to assess thermal transitions, Thermogravimetric Analysis (TGA) to determine stability under temperature, and solid-state CP/MAS ¹³C-NMR to study molecular environments. These methods confirm polymorph identity and thermodynamic stability .

Q. How should a randomized controlled trial (RCT) be designed to evaluate this compound’s effects on liver enzyme normalization?

Follow PICOT criteria: P opulation (patients with chronic liver disease), I ntervention (this compound supplementation), C omparison (placebo/standard therapy), O utcome (ALT, AST, GGT levels), and T ime (e.g., 12 weeks). Include double-blinding, predefined exclusion criteria (e.g., concurrent hepatotoxic drugs), and power analysis for sample size. Reference systematic search strategies from existing meta-analyses .

Q. What statistical approaches are suitable for analyzing interaction effects between this compound and dietary components in animal studies?

Use mixed-effects ANOVA models (e.g., SAS MIXED procedure) to test linear/quadratic interactions. Adjust covariates (e.g., carcass weight) and apply contrasts to isolate main effects (e.g., L-Carnitine dose) and interaction terms (e.g., L-Carnitine × DDGS). Report significance at P ≤ 0.05 and trends at P ≤ 0.10 .

Q. How can researchers ensure reproducibility in synthesizing this compound polymorphs?

Standardize reactive crystallization conditions: solvent (methanol), stoichiometric ratios (1:1 L-Carnitine to orotic acid), stirring duration (1–16 hours for Form-I/II), and temperature control. Document detailed protocols in supplementary materials, including NMR crystallography validation steps .

Q. What biomarkers are relevant for assessing this compound’s therapeutic efficacy in cancer studies?

Measure orotate phosphoribosyltransferase (OPRT) expression levels via qPCR or immunohistochemistry, as OPRT activity correlates with fluoropyrimidine drug metabolism. Validate findings using survival analysis (e.g., Kaplan-Meier curves) in clinical cohorts .

Advanced Research Questions

Q. How can contradictory findings in meta-analyses on this compound’s glycemic effects be reconciled?

Conduct subgroup analyses by patient demographics (e.g., age, diabetes status), dosage regimes , and co-interventions (e.g., caffeine). Use sensitivity analysis to exclude outliers and assess heterogeneity (I² statistic). Update search strategies across multiple databases (MEDLINE, EMBASE) with MeSH terms like "carnitine orotate complex" AND "fasting plasma glucose" .

Q. What methodologies elucidate the thermodynamic stability and transformation kinetics of this compound polymorphs?

Perform solution-mediated polymorphic transformation (SMPT) experiments under controlled supersaturation and temperature. Model nucleation rates (e.g., classical nucleation theory) and mass transfer kinetics using Arrhenius equations. Confirm monotropic relationships via phase diagrams and Gibbs free energy calculations .

Q. How should metabolomic and transcriptomic data be integrated when studying this compound’s mechanism in protozoan models?

Combine LC-MS metabolomics (quantifying carnitine, orotate) with RNA-seq to identify discordances between metabolite levels and gene expression. Use pathway enrichment analysis (e.g., KEGG) for pyrimidine metabolism and validate with isotopic tracing .

Q. What strategies mitigate bias in qualitative studies exploring this compound’s patient-reported outcomes?

Develop semi-structured interview guides with open-ended questions (e.g., "Describe your experience with side effects"). Triangulate data via member checking (participant validation) and peer debriefing . Archive raw transcripts and coding frameworks in supplementary materials .

Q. How can NMR crystallography enhance structural characterization of this compound salts?

Pair experimental solid-state NMR (¹³C, ¹H) with DFT-GIPAW calculations (CASTEP software) to resolve hydrogen-bonding networks and ionic interactions. Validate with PXDR and TGA to correlate structural stability with hydration states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.